5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid
Description
5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid (referred to as TPDCA in some studies) is a bicyclic heterocyclic compound featuring a fused thiazole-pyridine core with a ketone group at position 5 and a carboxylic acid substituent at position 5. This molecule has garnered attention due to its role as a fluorescent component in carbon nanodots (CNDs) synthesized from citric acid and sulfur-containing precursors like L-cysteine or cysteamine . Its dicarboxylic acid structure (evident in the presence of two carboxyl groups in some derivatives) enhances its fluorescence quantum yield, making it valuable in optoelectronic and biomedical applications .
Properties
CAS No. |
1367966-24-2 |
|---|---|
Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioamide Precursors with α-Halo Carbonyl Compounds
A foundational approach for constructing the thiazolo[3,2-a]pyridine scaffold involves the reaction of pyridine-derived thioamides or thiones with α-halo carbonyl compounds. For instance, indoline-2-thiones react with ethyl 2-chloroacetoacetate in aqueous media at 60°C to form thiazolo[3,2-a]indole derivatives . Adapting this protocol, 3-alkylated pyridine-2-thiones could serve as precursors. The general mechanism proceeds via nucleophilic substitution at the α-halo carbonyl compound, followed by intramolecular cyclization to form the thiazole ring.
Key reaction parameters include:
-
Solvent : Water or ethanol for solubility and eco-friendly processing .
-
Temperature : 60°C to accelerate cyclization without side reactions .
-
Workup : Simple extraction with ethyl acetate and evaporation under reduced pressure .
For 5-oxo-2H,3H,5H- thiazolo[3,2-a]pyridine-7-carboxylic acid, an ethyl ester intermediate is typically synthesized first. For example, ethyl 5-oxo-2H,3H,5H- thiazolo[3,2-a]pyridine-7-carboxylate forms via cyclocondensation of pyridine-2-thione with ethyl 2-chloroacetoacetate. The ester group is subsequently hydrolyzed to the carboxylic acid (see Section 2) .
Hydrolysis of Ethyl Ester Derivatives
The carboxylic acid functionality is introduced through alkaline hydrolysis of the corresponding ethyl ester. In a representative procedure, ethyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylate is treated with sodium hydroxide (10 equiv) in ethanol at room temperature for 12 hours . After neutralization with dilute sulfuric acid, the crude product is extracted and purified to yield the carboxylic acid.
Optimized Conditions for Hydrolysis :
| Parameter | Value |
|---|---|
| Base | NaOH (10 equiv) |
| Solvent | Ethanol |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
| Yield | Quantitative (after workup) |
This method is mild and avoids decarboxylation, making it suitable for acid-sensitive substrates .
Alternative Routes via Pyrimidine-Thione Cyclization
Analogous to thiazolo[3,2-a]pyrimidine synthesis, pyridine-thiones can undergo cyclization with α-keto esters. For example, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one reacts with 3-chloropentane-2,4-dione in toluene under acid catalysis (e.g., p-toluenesulfonic acid) at 125–130°C to form acetylated thiazolo[3,2-a]pyrimidines . Adapting this protocol, pyridine-thiones substituted with ester groups could cyclize to form the target scaffold.
Critical Considerations :
-
Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids enhance cyclization efficiency .
-
Tautomerism : Thione precursors may exist as thiolactam tautomers, influencing reactivity .
-
Purification : Column chromatography (cyclohexane:ethyl acetate) isolates products .
[3 + 2] and [4 + 2] Cycloaddition Strategies
Advanced methods employ cycloaddition reactions to build complexity. Thiazolo[3,2-a]pyridine esters participate in formal [3 + 2] cycloadditions with 1,2-diaza-1,3-dienes, forming fused polyheterocycles . While these reactions expand molecular diversity, they require anhydrous conditions and transition metal catalysts (e.g., ZnCl₂). For targeted synthesis of the carboxylic acid, post-cycloaddition hydrolysis may be necessary.
Comparative Analysis of Synthetic Methods
The cyclocondensation-hydrolysis cascade offers the most practical route for large-scale synthesis, whereas cycloadditions are reserved for specialized derivatives.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group at position 7 undergoes decarboxylation under thermal or microwave-assisted conditions. For example:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Microwave (150 W, 15 min) | 5-oxo-thiazolo[3,2-a]pyridine | 98% |
This reaction proceeds via the loss of CO₂, forming a simpler thiazolo-pyridine scaffold. The methyl ester analog of the compound was successfully decarboxylated under microwave irradiation with near-quantitative yield, suggesting similar reactivity for the free carboxylic acid under optimized conditions .
Cycloaddition Reactions
The compound participates in formal [3+2] and [4+2] cycloadditions with diaza-dienes or acetylenic esters, leveraging its electron-deficient thiazolo-pyridine system.
(a) With 1,2-Diaza-1,3-dienes
Reaction with 1,2-diaza-1,3-dienes in dichloromethane catalyzed by ZnCl₂ yields fused heterocycles:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,2-Diaza-1,3-diene (7 ) | ZnCl₂ (0.1 equiv), r.t., 3 h | Pyrrolo-thiazolo-indole dicarboxylate | 85% |
This reaction exploits the nucleophilic character of the diaza-diene and the electrophilic nature of the thiazolo-pyridine core .
(b) With Acetylenic Esters
Dimethyl acetylenedicarboxylate (DMAD) reacts with the thiazolo-pyridine system to form thiazine- or thiazole-fused derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DMAD | CHCl₃, Et₃N, r.t., 24 h | Thiazolo[3,2-a]pyridine adduct | 75% |
The reaction proceeds via nucleophilic attack of the thione sulfur on the acetylene, followed by cyclization .
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 7 can be derivatized into esters or amides, enabling further structural diversification.
(a) Esterification
Reaction with alcohols under acidic conditions generates esters:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| MeOH, H₂SO₄, reflux | Methyl 5-oxo-thiazolo-pyridine-7-carboxylate | 89% |
The methyl ester derivative is a common intermediate for further transformations, such as decarboxylation .
(b) Amidation
While not explicitly reported for this compound, analogous carboxylic acids in thiazolo-heterocycles undergo amidation with amines using coupling agents like EDCI or DCC .
Oxidative Coupling
Under oxidative conditions (O₂ atmosphere), the compound may participate in dehydrogenative cross-couplings. For example:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| AcOH, O₂ (1 atm), 130°C, 18 h | Pyrazolo[1,5-a]pyridine derivatives | 94% |
This pathway involves enolization of the ketone, oxidative dehydrogenation, and cyclization .
Ring-Opening and Rearrangement
The thiazolo-pyridine ring can undergo ring-opening in the presence of nucleophiles (e.g., amines), followed by re-cyclization to form new heterocycles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 6 h | Pyridotriazole derivatives | 68% |
Key Structural Insights
-
Electrophilic Centers : The ketone at position 5 and the electron-deficient pyridine ring facilitate nucleophilic attacks and cycloadditions.
-
Acid-Base Properties : The carboxylic acid enhances solubility in polar solvents and can act as a directing group in metal-catalyzed reactions.
Scientific Research Applications
Structure
The compound features a thiazole ring fused with a pyridine structure, contributing to its unique chemical properties. The presence of carboxylic acid functionality enhances its reactivity and solubility in various solvents.
Medicinal Chemistry
5-Oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid has been investigated for its pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For example, modifications to the thiazole ring have led to increased potency against resistant strains of bacteria.
- Anticancer Properties : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that certain derivatives effectively reduced cell viability in various cancer cell lines.
Agricultural Applications
The compound has potential uses in agriculture as a pesticide or herbicide:
- Pesticidal Activity : Research has indicated that compounds with similar structures can act as effective pesticides by disrupting the biological processes of pests. Field trials are needed to evaluate the efficacy and safety of these compounds in agricultural settings.
Material Science
In material science, the compound's unique structure allows for applications in developing new materials:
- Polymer Chemistry : The thiazole-pyridine framework can be incorporated into polymers to enhance their thermal stability and mechanical properties. Preliminary studies suggest that incorporating this compound into polymer matrices improves their resistance to degradation.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against a panel of bacterial strains. Results indicated that specific modifications significantly enhanced antibacterial activity compared to standard antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 18 |
Case Study 2: Anticancer Properties
In a study published in Cancer Research, researchers tested the effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 20 | 60 |
| 50 | 30 |
Mechanism of Action
The mechanism of action of 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
TPDCA vs. TPCA
- TPDCA : Contains two carboxylic acid groups (positions 3 and 7) on the thiazolo-pyridine scaffold. This structural feature contributes to its high fluorescence intensity and stability in aqueous environments .
- TPCA (5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid) : Lacks the additional carboxylic group at position 3, resulting in reduced polarity and altered electronic properties. TPCA is also a fluorophore in CNDs but exhibits lower quantum yield compared to TPDCA .
Thiazolo[3,2-a]pyrimidine Derivatives
- 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate (CAS 1609395-62-1): Substitutes the pyridine ring with pyrimidine, altering electronic conjugation and solubility.
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate : Features a phenyl group and trimethoxybenzylidene substituent, enhancing lipophilicity and antimicrobial activity. The ethyl carboxylate group improves crystallinity, as demonstrated in single-crystal X-ray studies .
Fluorescence and Optoelectronic Properties
TPDCA’s dual carboxylic groups enhance electron-withdrawing effects, stabilizing excited states and increasing fluorescence efficiency compared to monocarboxylic analogs like TPCA .
Insecticidal and Antimicrobial Derivatives
- 3,7-Diaryl-6,7-dihydro-5H-6-substituted Thiazolo[3,2-a]pyrimidin-5-ones : Synthesized via ultrasound-assisted [4+2] aza-Diels-Alder reactions, these compounds exhibit insecticidal activity against pests like Spodoptera litura .
- Halogenated Thiazolo[3,2-a]pyrimidinium Salts : Iodine-substituted derivatives (e.g., 6-allyl-3-(iodomethyl)-5-methyl-7-oxo-2,3,7,8-tetrahydro[1,3]thiazolo[3,2-a]pyrimidinium iodide) demonstrate antimicrobial properties due to halogen-mediated electrophilic reactivity .
Crystal Packing and Stability
- Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate : Exhibits zigzag chains via C–H···F/O hydrogen bonds and π–π stacking (centroid distance: 3.76 Å), enhancing thermal stability .
- TPDCA derivatives form hydrogen-bonded networks in the crystalline state, crucial for material durability in optoelectronic devices .
Biological Activity
5-Oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme-inhibitory activities, supported by various studies and data.
- IUPAC Name : this compound
- Molecular Formula : C7H6N2O3S
- Molecular Weight : 198.2 g/mol
- CAS Number : 32084-55-2
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance:
- A study on thiazolo[3,2-b]-1,2,4-triazine derivatives demonstrated significant antibacterial activity against various strains of bacteria. The most potent derivative exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5f | 50 | Mycobacterium smegmatis |
| D | 0.91 | Escherichia coli |
These findings suggest that modifications to the thiazole ring can enhance antibacterial properties.
Anticancer Activity
The compound has also shown promise in anticancer research. A related study indicated that thiazole derivatives displayed cytotoxic effects against various cancer cell lines. For example:
- Compounds derived from thiazole structures exhibited IC50 values comparable to doxorubicin in Jurkat cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 13 | <0.1 | Jurkat |
| Doxorubicin | <0.1 | Jurkat |
This suggests that thiazole-based compounds may serve as potential leads in cancer therapy.
Enzyme Inhibition
The enzyme-inhibitory activity of thiazole derivatives has been a focal point in drug design:
- Research indicates that some derivatives effectively inhibit acetylcholinesterase (AChE), with Ki values ranging from 3.07 nM to 87.26 nM . This inhibition is crucial for developing treatments for neurodegenerative diseases.
| Enzyme | Ki (nM) Range |
|---|---|
| AChE | 3.07 - 87.26 |
| hCA I | 1.47 - 10.06 |
| hCA II | 3.55 - 7.66 |
Case Studies
Several case studies have been conducted to explore the biological activities of related compounds:
- Antibacterial Evaluation : A series of thiazole derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial efficacy .
- Anticancer Screening : In vitro studies demonstrated that specific thiazole derivatives could induce apoptosis in cancer cells through caspase activation . This highlights their potential as chemotherapeutic agents.
Q & A
Basic: What are the standard synthetic methodologies for derivatives of 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid?
Answer:
Derivatives are synthesized via cyclocondensation reactions. For example, hydrazine-mediated reactions with ethyl carboxylate precursors in alcoholic solvents (e.g., ethanol or methanol) at 78°C yield carbohydrazinyl derivatives with ~87% efficiency. Key steps include refluxing with hydrazine (1:1 molar ratio) and monitoring via TLC . Sodium acetate in glacial acetic acid is also used to facilitate electrophilic cyclization, forming the thiazolo-pyrimidine core .
Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves MoKα radiation (λ = 0.71073 Å) at 100 K. Structure solution uses SHELXS/SHELXD, and refinement employs SHELXL. For example, monoclinic crystals (space group P2₁/n) of a derivative showed cell parameters:
| a = 9.4358 Å | b = 10.7862 Å | c = 20.2246 Å | β = 92.159° | V = 2056.93 ų |
Hydrogen bonding networks (e.g., C–H···O) are visualized using ORTEP for Windows .
Advanced: How can researchers resolve contradictions in hydrogen bonding patterns across crystallographic studies?
Answer:
Discrepancies arise from solvent effects or substituent variations. For instance, fluorophenyl-substituted derivatives exhibit bifurcated C–H···O interactions along the c-axis , while methoxy groups induce non-centrosymmetric packing via asymmetric H-bonding . Hirshfeld surface analysis (e.g., dnorm plots) quantifies intermolecular contacts, enabling systematic comparison .
Advanced: What mechanistic insights exist for electrophilic cyclization forming the thiazolo[3,2-a]pyrimidine core?
Answer:
The reaction proceeds via nucleophilic attack of the exocyclic sulfur atom on an electrophilic agent (e.g., chloroacetic acid), followed by cyclization. Key conditions:
- Reagents: Chloroacetic acid, sodium acetate, aryl aldehydes.
- Solvent: Glacial acetic acid/acetic anhydride (1:1).
- Temperature: Reflux for 8–10 hours.
The process is robust to electrophile variations (e.g., halogens or aryl tellurium), yielding linear fused systems .
Basic: What spectroscopic techniques characterize derivatives of this compound?
Answer:
- 1H/13C NMR: Assigns substituent positions (e.g., methyl groups at δ ~2.3 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- IR: Confirms carbonyl stretches (ν(C=O) ~1700 cm⁻¹) and thiazole ring vibrations (ν(C=S) ~1250 cm⁻¹) .
- Fluorescence Spectroscopy: Quantifies quantum yields using TPCA/TPDCA derivatives as fluorophores .
Advanced: How does solvent choice impact synthetic yields in hydrazine-mediated reactions?
Answer:
Polar protic solvents (e.g., ethanol) enhance nucleophilicity of hydrazine, improving yields. Evidence shows:
| Solvent | Yield | Temperature |
|---|---|---|
| Ethanol | 87% | 78°C |
| Methanol | 82% | 65°C |
| Lower yields in aprotic solvents (e.g., DMF) are attributed to reduced solubility of intermediates . |
Advanced: What role does this compound play in fluorescence applications?
Answer:
It serves as an organic fluorophore in carbon dots (CDs). The fluorescence quantum yield (QY) of TPCA/TPDCA-containing CDs reaches ~15–20%, attributed to π→π* transitions. QY is measured via comparative analysis using quinine sulfate as a standard .
Basic: What intermolecular interactions dominate crystal packing of these derivatives?
Answer:
- C–H···O Bonds: Stabilize chains (e.g., in fluorophenyl derivatives, C11–H11···O2 interactions with d = 2.47 Å) .
- π–π Stacking: Aromatic rings (e.g., phenyl groups) exhibit face-to-face interactions (3.6–3.8 Å spacing) .
Advanced: How are non-centrosymmetric crystals engineered for nonlinear optics (NLO)?
Answer:
Substituents with strong electron-withdrawing groups (e.g., –NO₂) disrupt symmetry. For example, 2-(hydroxybenzylidene) derivatives form polar crystals via asymmetric C–H···O networks, enabling second-harmonic generation (SHG) .
Advanced: What structural modifications enhance antibacterial activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
